N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is an organic compound belonging to the class of pyridines and derivatives This compound is characterized by the presence of a cyano group, a pyridinyl group, and a tetramethylpropyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-3-pyridinyl-N’‘-(1,1,2,2-tetramethylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of a pyridinyl isocyanate with a substituted guanidine. For example, the reaction of 4-pyridinyl isocyanate with N-cyano-N’-(1,1,2,2-tetramethylpropyl)guanidine in the presence of a suitable solvent such as tetrahydrofuran (THF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a potassium channel opener.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel opener by binding to the sulfonylurea receptor and modulating the activity of ATP-sensitive potassium channels . This interaction can lead to various physiological effects, including vasodilation and cardioprotection.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N’-3-pyridinyl-N’'-(1,1-dimethylpropyl)guanidine
- N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine
Uniqueness
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
Properties
CAS No. |
67026-36-2 |
---|---|
Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyano-3-pyridin-3-yl-2-(2,3,3-trimethylbutan-2-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-13(2,3)14(4,5)19-12(17-10-15)18-11-7-6-8-16-9-11/h6-9H,1-5H3,(H2,17,18,19) |
InChI Key |
URAOWGRHICKCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.